Evidence Item 1: Cell-Differentiating Potency Rank Order in HL60 Human Leukemia Cells — 6-Acetamidohexanal vs. HMBA and NADAH
In a direct screen of 6-acetamidohexanal for cell-differentiating activity in HL60 human promyelocytic leukemia cells, the compound exhibited a higher level of differentiation induction than either its parent drug hexamethylene bisacetamide (HMBA) or its immediate metabolic precursor N-acetyl-1,6-diaminohexane (NADAH), establishing a potency rank order of 6-acetamidohexanal > NADAH > HMBA [1]. By cross-study comparison, NADAH at 0.25 mM produced 20–30% differentiation and at 0.5 mM produced 30–40% differentiation, while 1 mM NADAH induced 2- to 3-fold more differentiation than 1 mM HMBA [2]. Although exact percent differentiation values for 6‑acetamidohexanal at matched concentrations were not numerically reported in the primary source, the qualitative observation that 6-acetamidohexanal outperformed NADAH — itself a 2- to 3-fold more potent inducer than HMBA — implies that 6-acetamidohexanal is the most potent metabolite in the HMBA pathway [1].
| Evidence Dimension | HL60 cell differentiation induction potency (qualitative rank order) |
|---|---|
| Target Compound Data | 6-Acetamidohexanal: activity higher than both HMBA and NADAH (precise % not numerically tabulated in the primary source) |
| Comparator Or Baseline | HMBA: baseline inducer; NADAH: 20–30% differentiation at 0.25 mM; 30–40% at 0.5 mM; 2–3× HMBA activity at 1 mM (Snyder et al., 1988) |
| Quantified Difference | 6‑Acetamidohexanal > NADAH (2–3× HMBA) > HMBA (baseline) |
| Conditions | HL60 human promyelocytic leukemia cells; differentiation quantified by morphological changes and nitroblue tetrazolium reduction (NBT assay) |
Why This Matters
For procurement decisions, 6-acetamidohexanal represents the highest-potency metabolite in the HMBA cascade; selecting HMBA or NADAH instead would yield sub-maximal differentiation responses, potentially requiring higher concentrations and introducing off-target effects in mechanistic studies.
- [1] Subramanyam B, Callery PS, Egorin MJ, Snyder SW, Conley BA. An active, aldehydic metabolite of the cell-differentiating agent hexamethylene bisacetamide. Drug Metab Dispos. 1989 Jul-Aug;17(4):398-401. PMID: 2571479. View Source
- [2] Snyder SW, Egorin MJ, Geelhaar LA, Hamburger AW, Callery PS. Induction of differentiation of human promyelocytic leukemia cells (HL60) by metabolites of hexamethylene bisacetamide. Cancer Res. 1988 Jul 1;48(13):3613-6. PMID: 3163938. View Source
